Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
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Overview
Description
Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method is the condensation of 2-aminobenzylamine with aldehydes, followed by cyclization to form the quinazoline ring . Another approach involves the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids have been used to produce 4-arylquinazolines in good yields . Additionally, nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles provides a wide variety of multisubstituted quinazolines .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, o-iodoxybenzoic acid, palladium chloride, and iron pentacarbonyl. Reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and acetic anhydride .
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit the activity of enzymes involved in cell proliferation, such as tyrosine kinases . This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, quinazoline derivatives can modulate the activity of receptors and signaling pathways involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- include other quinazoline derivatives such as:
4-arylquinazolines: These compounds are synthesized using palladium-catalyzed reactions and exhibit various biological activities.
2,4-disubstituted quinazolines: These derivatives are produced through cyclization reactions and have shown potential as therapeutic agents.
Uniqueness
The uniqueness of quinazoline, 4-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)- lies in its specific substituents, which can impart distinct biological activities and chemical reactivity. The presence of the p-chlorobenzyl and dimethylaminoethyl groups can enhance its interaction with molecular targets and improve its pharmacological properties .
Properties
CAS No. |
103271-52-9 |
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Molecular Formula |
C19H21ClN4 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-quinazolin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H21ClN4/c1-23(2)11-12-24(13-15-7-9-16(20)10-8-15)19-17-5-3-4-6-18(17)21-14-22-19/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
KNMGPZACGXLJNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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